molecular formula C12H10F3NO6 B1303103 1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate CAS No. 290825-52-4

1,3-Dimethyl 2-[2-nitro-4-(trifluoromethyl)phenyl]propanedioate

Cat. No. B1303103
Key on ui cas rn: 290825-52-4
M. Wt: 321.21 g/mol
InChI Key: MBAQGFLNQDHQCE-UHFFFAOYSA-N
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Patent
US08377958B2

Procedure details

Dimethyl malonate (59.7 g, 0.44 mol) was added dropwise to a stirred solution of potassium tert-butoxide (51 g, 0.44 mol) in dry t-butanol (500 mL). To the resultant suspension, a warm solution of 2-chloro-5-trifluoromethylnitrobenzene (50 g, 0.22 mol) in t-butanol (100 mL) was added and the mixture was refluxed for 6 h (reaction monitored by TLC). After completion of the reaction, most of the t-butanol was distilled off under vacuum, and chilled water was then added to the reaction mixture. The pH was adjusted to neutral with dilute hydrochloric acid, which resulted in the precipitation of the product. The mixture was stirred for 30 minutes and the product was filtered off (68 g, 95%). This material was used without further purification in the next step. A small amount was crystallized (EtOAc/hexane, 4:6) for analysis, to yield a yellow crystalline material, mp 65-67° C. 1H NMR (CDCl3) 8.30 (s, 1H), 7.92 (d, J=8.4 Hz, 1H), 7.69 (d, J=8.4 Hz, 1H), 5.37 (s, 1H), 3.80 (s, 6H). MS (FAB) m/z: 322.1 (M++1).
Quantity
59.7 g
Type
reactant
Reaction Step One
Quantity
51 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].CC(C)([O-])C.[K+].Cl[C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:25])[F:24])=[CH:19][C:18]=1[N+:27]([O-:29])=[O:28]>C(O)(C)(C)C>[CH3:6][O:5][C:3](=[O:4])[CH:2]([C:17]1[CH:22]=[CH:21][C:20]([C:23]([F:26])([F:24])[F:25])=[CH:19][C:18]=1[N+:27]([O-:29])=[O:28])[C:1]([O:8][CH3:9])=[O:7] |f:1.2|

Inputs

Step One
Name
Quantity
59.7 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Name
Quantity
51 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Two
Name
resultant suspension
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 6 h
Duration
6 h
CUSTOM
Type
CUSTOM
Details
(reaction monitored by TLC)
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
most of the t-butanol was distilled off under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
chilled water
ADDITION
Type
ADDITION
Details
was then added to the reaction mixture
CUSTOM
Type
CUSTOM
Details
resulted in the precipitation of the product
FILTRATION
Type
FILTRATION
Details
the product was filtered off (68 g, 95%)
CUSTOM
Type
CUSTOM
Details
This material was used without further purification in the next step
CUSTOM
Type
CUSTOM
Details
A small amount was crystallized (EtOAc/hexane, 4:6) for analysis
CUSTOM
Type
CUSTOM
Details
to yield a yellow crystalline material, mp 65-67° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(C(C(=O)OC)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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